8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
CAS No.:
Cat. No.: VC15303226
Molecular Formula: C26H19FO3
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19FO3 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 8-benzyl-3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
| Standard InChI | InChI=1S/C26H19FO3/c1-15-12-22-24(16(2)20(26(28)30-22)13-17-6-4-3-5-7-17)25-23(15)21(14-29-25)18-8-10-19(27)11-9-18/h3-12,14H,13H2,1-2H3 |
| Standard InChI Key | VFSZTKAALZBKQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)F |
Introduction
8-Benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound characterized by its complex structure, which includes a furochromene framework. This compound has a molecular formula of C26H19FO3 and a molecular weight of approximately 398.43 g/mol. Its structure features a benzyl group and a fluorophenyl substituent, contributing to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. A common synthetic route starts with the formation of a furochromene core through condensation reactions involving phenolic compounds and appropriate aldehydes or ketones. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry can be used to optimize yield and purity.
Biological Activities and Potential Applications
Research indicates that 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one exhibits promising biological activities, including potential anti-inflammatory and anticancer properties. The compound's interaction with biological targets may involve modulation of enzyme activity or receptor binding, making it a candidate for further pharmacological investigation.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Potential inhibition of cancer cell growth |
Comparison with Similar Compounds
Several compounds share structural similarities with 8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one, but its unique substitution pattern imparts distinct chemical and biological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Benzyl-5,9-dimethylfuro[3,2-g]chromen-7-one | Not specified | Lacks fluorine substitution; different furochromene variant |
| 5-Phenylfuro[2,3-g]chromen-7-one | Not specified | Simpler structure; no dimethyl substitutions |
| 9-Phenylfuro[2,3-g]chromen-7-one | Not specified | Different phenyl positioning; affects reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume